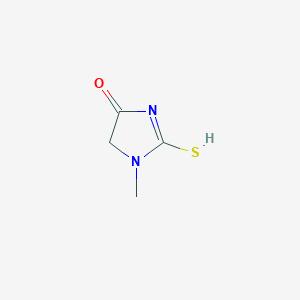

3-methyl-2-sulfanyl-4H-imidazol-5-one

Description

3-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound featuring a five-membered imidazolone ring with a methyl group at position 3, a sulfanyl (thiol) group at position 2, and a ketone at position 5 (Figure 1). The "4H" designation indicates partial unsaturation, with hydrogen at position 4, making it a dihydroimidazolone derivative. This compound belongs to a broader class of imidazolones, which are pivotal in medicinal chemistry due to their diverse biological activities and structural versatility .

The starting materials, such as 2-thioxo-imidazolidin-4-ones, are often prepared via condensation reactions under microwave irradiation .

Properties

IUPAC Name |

3-methyl-2-sulfanyl-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKGHQUWPQTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosgene and imidazole . For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions include imidazolium chloride and other related compounds.

Scientific Research Applications

3-methyl-2-sulfanyl-4H-imidazol-5-one is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the structural elucidation and characterization of synthetic and natural products using electrospray ionization mass spectrometry . In biology and medicine, it is used in the development of vaccines and other biopharmaceutical applications . The compound’s unique properties make it valuable for various analytical and diagnostic purposes.

Mechanism of Action

The mechanism of action of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, in the context of mass spectrometry, the compound undergoes collision-induced dissociation (CID) to unveil structural details of metabolites and lipids . This process is crucial for understanding the compound’s effects at the molecular level.

Comparison with Similar Compounds

Core Structural Variations

The imidazolone core is conserved across analogues, but substituent positions and functional groups differ significantly (Table 1).

Table 1: Structural Comparison of 3-Methyl-2-sulfanyl-4H-imidazol-5-one and Analogues

Key Observations :

Reactivity Insights :

Physicochemical and Structural Properties

- The target compound’s simpler structure (molecular weight ~142 Da) may offer better solubility.

- Crystallography : Structural validation using tools like SHELX and ORTEP-3 reveals that substituents at position 1 (e.g., chlorophenyl in ) influence crystal packing and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.